Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)-

Description

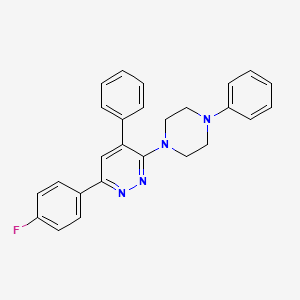

The compound “Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)-” features a pyridazine core substituted at positions 3, 4, and 6. The 6-position is occupied by a 4-fluorophenyl group, the 4-position by a phenyl group, and the 3-position by a 4-phenylpiperazinyl moiety. This structure combines electron-withdrawing (fluorine) and aromatic groups, which may influence its electronic properties, solubility, and biological interactions.

Synthetic routes for analogous pyridazine derivatives involve nucleophilic substitution reactions to introduce piperazine rings (e.g., reacting 3,6-dichloropyridazine with substituted piperazines) and subsequent functionalization steps .

Properties

CAS No. |

190776-50-2 |

|---|---|

Molecular Formula |

C26H23FN4 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

6-(4-fluorophenyl)-4-phenyl-3-(4-phenylpiperazin-1-yl)pyridazine |

InChI |

InChI=1S/C26H23FN4/c27-22-13-11-21(12-14-22)25-19-24(20-7-3-1-4-8-20)26(29-28-25)31-17-15-30(16-18-31)23-9-5-2-6-10-23/h1-14,19H,15-18H2 |

InChI Key |

RSJOSFPGRLWVAY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(C=C3C4=CC=CC=C4)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- involves multiple steps, typically starting with the preparation of the pyridazine core One common synthetic route includes the reaction of hydrazine derivatives with diketones to form the pyridazine ringIndustrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Various substitution reactions can occur, particularly at the phenyl and piperazinyl groups, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Antitumor Activity

Research has indicated that pyridazine derivatives exhibit significant antitumor properties. A study demonstrated that compounds similar to Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- showed cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for tumor growth and proliferation.

Antidepressant and Anxiolytic Effects

Pyridazine compounds have been explored for their potential as antidepressants and anxiolytics. The piperazine moiety in this compound is known to interact with serotonin receptors, which are critical targets in the treatment of mood disorders. Preliminary studies suggest that this compound may enhance serotonergic transmission, leading to improved mood and reduced anxiety levels.

Antimicrobial Activity

The antimicrobial properties of pyridazine derivatives have been investigated extensively. Studies show that this compound exhibits activity against various bacterial strains, including resistant strains, suggesting its potential as a lead compound in the development of new antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of pyridazine derivatives. Compounds similar to Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- have shown promise in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Mechanism of Action

The mechanism of action of Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Data Analysis

- Electronic Effects : Fluorophenyl groups induce red shifts in emission spectra of quinazolines, suggesting intramolecular charge transfer (ICT) states . This property could be leveraged in the target compound for fluorescence-based bioimaging.

- Biological Selectivity : Fluorine’s small size and high electronegativity enable optimal steric and electronic interactions with target enzymes (e.g., EGFR), reducing off-target effects .

Biological Activity

Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)-, is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyridazine class and is characterized by a unique structure that includes:

- A pyridazine ring .

- Substituents such as 4-fluorophenyl , 4-phenyl , and a piperazine moiety .

Its molecular formula is , with a molecular weight of 396.47 g/mol. The presence of fluorine and multiple phenyl groups contributes to its chemical reactivity and biological interactions .

Research indicates that pyridazine derivatives, including this specific compound, may interact with various biological macromolecules, influencing several pathways. Notably, studies have shown that compounds with similar structures exhibit significant pharmacological properties such as:

- Monoamine Oxidase (MAO) Inhibition : Pyridazine derivatives have been evaluated for their ability to inhibit MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters. For instance, related compounds demonstrated IC50 values as low as 1.57 µM for MAO-A and showed selectivity for MAO-B .

- Anticancer Activity : Various pyridazine derivatives have been screened against cancer cell lines, revealing promising activity with MIC values ranging from 0.5 to 128 µg/mL against pathogens like Staphylococcus aureus and MRSA . The compound's structure allows for effective binding to targets involved in cancer progression.

Pharmacological Properties

The biological activities of pyridazine derivatives can be summarized as follows:

Case Studies

- MAO Inhibition Study : A study focused on the synthesis of pyridazinones containing piperazine moieties found that compounds T3 and T6 were reversible inhibitors of MAO-B, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s due to their selectivity and low toxicity towards healthy cells .

- Anticancer Evaluation : Another investigation screened a series of pyridazine derivatives against 60 cancer cell lines at the National Cancer Institute (NCI). The results indicated several compounds exhibited potent anticancer properties, highlighting the therapeutic potential of pyridazine-based structures in oncology .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing pyridazine derivatives with substituted aryl/piperazinyl groups?

- Methodological Answer :

- Multi-step synthesis : Begin with Suzuki–Miyaura coupling to introduce fluorophenyl groups (e.g., reacting 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine with boronic acids under Pd catalysis) .

- Piperazinyl incorporation : Use nucleophilic substitution or condensation reactions. For example, refluxing intermediates with 1-phenylpiperazine in polar aprotic solvents (e.g., acetonitrile) under basic conditions (e.g., NaOH) .

- Purification : Column chromatography (chloroform:methanol gradients) and crystallization (e.g., diethyl ether) yield pure products .

Q. Which analytical techniques are critical for confirming the structure of this pyridazine derivative?

- Methodological Answer :

- Spectroscopic characterization :

- 1H/13C-NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and piperazinyl N–CH2 signals (δ 2.5–3.5 ppm) .

- IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and C–F (1100–1250 cm⁻¹) stretches .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 456.2) .

- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal packing and confirm stereochemistry .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- In vitro antimicrobial assays : Follow protocols from pyrazole/isoxazole derivatives ():

- Test strains : Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal species.

- MIC determination : Broth dilution (96-well plates) with 24–48 hr incubation .

- Enzyme inhibition assays : Target kinases (e.g., p38 MAPK) using fluorescence-based ADP-Glo™ kits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

- Methodological Answer :

- Substituent modification :

- Fluorophenyl group : Replace with electron-withdrawing groups (e.g., –CF₃) to enhance metabolic stability .

- Piperazinyl moiety : Introduce methyl groups to improve CNS penetration .

- Computational modeling : Perform docking (AutoDock Vina) to predict binding to targets like 5-HT receptors .

- Data validation : Compare in silico predictions with in vitro IC50 values (e.g., kinase inhibition ).

Q. How should researchers address contradictions in crystallographic data during structural refinement?

- Methodological Answer :

- Data collection : Ensure high-resolution (<1.0 Å) datasets to minimize noise .

- Software tools : Use SHELXD for phase problem resolution and SHELXL for refining disordered piperazinyl groups .

- Validation metrics : Check R-factors (<5%), electron density maps (e.g., omit maps for ambiguous regions), and PLATON’s ADDSYM for missed symmetry .

Q. What strategies resolve low yields in multi-step syntheses involving piperazinyl intermediates?

- Methodological Answer :

- Reaction optimization :

- Solvent selection : Replace DMF with DMSO to enhance nucleophilicity of piperazine .

- Catalysis : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki coupling efficiency .

- Byproduct analysis : Use LC-MS to identify side products (e.g., N-alkylation vs. O-alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.